3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
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Overview
Description
3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound features a fluorine atom at the third position and a phenylmethoxycarbonylamino group at the fifth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, a suitable benzoic acid derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The amino group is acylated with phenylmethoxycarbonyl chloride to form the phenylmethoxycarbonylamino group.
Fluorination: Finally, a fluorine atom is introduced at the desired position using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The fluorine atom can also enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methyl-5-(phenylmethoxycarbonylamino)benzoic acid
- 3-fluoro-5-(phenylmethoxycarbonylamino)benzoic acid
Uniqueness
Compared to similar compounds, 3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid has a unique substitution pattern that can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the phenylmethoxycarbonylamino group provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO4/c22-18-11-16(10-17(12-18)20(24)25)15-6-8-19(9-7-15)23-21(26)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKFUNKRZMUUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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